4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the spirocyclic family. Spiro compounds are characterized by their unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a diazaspirodecane core and sulfonyl groups, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions including:
Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler spirocyclic structures.
Substitution: The mesitylsulfonyl and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler spirocyclic compounds.
Scientific Research Applications
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including as inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spirocyclic compound with different substituents.
2,8-diazaspiro[4.5]decane: Another spirocyclic compound with a different nitrogen arrangement.
2-oxa-7-azaspiro[4.4]nonane: A smaller spirocyclic compound with a different ring size.
Uniqueness
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific combination of mesitylsulfonyl and tosyl groups, which provide distinct chemical properties and reactivity. Its structure offers a balance of rigidity and flexibility, making it a versatile scaffold in various applications.
Properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)24-11-9-23(10-12-24)25(13-14-30-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMCKZEJRACRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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